N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide
Description
N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide is a novel organic compound. Its complex structure, featuring a cinnoline core coupled with various functional groups, suggests its potential application in diverse scientific fields.
Properties
IUPAC Name |
N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-28-19-10-13(6-9-18(19)29-21(22)23)12-26(14-7-8-14)20(27)16-11-24-25-17-5-3-2-4-15(16)17/h2-6,9-11,14,21H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUHTWQUXRNLEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(C2CC2)C(=O)C3=CN=NC4=CC=CC=C43)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound typically begins with the preparation of the cinnoline core. Various functional groups are subsequently introduced through multi-step organic reactions involving specific reagents and catalysts. The specific sequence of reactions may vary, but common methods include nucleophilic substitution and cyclization reactions.
Industrial production methods: In an industrial setting, the production is optimized for efficiency, yield, and purity. Large-scale production often involves continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of reactions it undergoes: N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Various substituents can be introduced or modified on the cinnoline core.
Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Reactions often occur under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major products formed from these reactions: Depending on the reaction conditions, products can include hydroxylated, aminated, or other functionally modified derivatives of the original compound.
Scientific Research Applications
In chemistry, this compound's unique structure is valuable for studying reaction mechanisms and developing new synthetic methods. Biologically, its potential pharmacological activity could be explored for drug development, particularly in targeting specific enzymes or receptors. In medicine, its structural framework might inspire the design of new therapeutic agents. Industrially, it might be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its functional groups enable binding to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific context of its application, whether biochemical assays or cellular studies.
Comparison with Similar Compounds
Compared to other cinnoline derivatives, N-cyclopropyl-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cinnoline-4-carboxamide stands out due to its unique combination of functional groups, which may enhance its chemical reactivity and biological activity. Similar compounds include other cinnoline carboxamides and cinnoline derivatives with different substituents on the aromatic rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
